molecular formula C26H21N3O3S B2571502 3-(2-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 937966-09-1

3-(2-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2571502
CAS No.: 937966-09-1
M. Wt: 455.53
InChI Key: ZGFPBENWCNDDNX-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolin-4-one class, characterized by a bicyclic core structure (3,4-dihydroquinazolin-4-one) with substitutions at positions 2 and 2. The 3-position is occupied by a 2-methoxyphenyl group, introducing steric and electronic modulation via the methoxy substituent. The 2-position features a sulfanyl (-S-) linker connected to a 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl group. Its synthesis likely involves condensation and sulfanylation steps, as seen in analogous quinazolinone derivatives .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-17-21(27-24(32-17)18-10-4-3-5-11-18)16-33-26-28-20-13-7-6-12-19(20)25(30)29(26)22-14-8-9-15-23(22)31-2/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFPBENWCNDDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.

    Formation of the Oxazolyl Group: The oxazolyl group can be synthesized by the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by the reaction of a thiol with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazolyl group, potentially leading to the formation of amino alcohol derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amino alcohols

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the oxazolyl and methoxyphenyl groups may enhance its biological activity.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications, such as anti-inflammatory, analgesic, and antitumor activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name / ID (from Evidence) Substituents at Position 3 Substituents at Position 2 Key Structural Differences Potential Implications
Target Compound 2-Methoxyphenyl (5-Methyl-2-phenyloxazol-4-yl)methylsulfanyl Unique oxazole-based sulfanyl group Enhanced π-stacking and lipophilicity due to oxazole and phenyl groups
3-(4-Methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one 4-Methoxyphenyl Cinnamylsulfanyl (allyl-phenyl group) Lack of oxazole; methoxy at 4-position vs. 2-position Reduced steric hindrance at position 3; altered electronic effects
3-(2-Chlorophenyl)-2-sulfanylquinazolin-4(3H)-one 2-Chlorophenyl Simple sulfanyl (-SH) No extended alkyl/aryl chain at position 2 Higher reactivity (free -SH group); lower stability
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-Methoxyphenyl Methylsulfanyl (-SMe) Methoxy at 3-position; smaller sulfur substituent Reduced steric bulk; potential for faster metabolic clearance
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Phenyl Oxoethylsulfanyl linked to chloro-methylphenyl Ketone-containing side chain Increased polarity; possible hydrogen-bonding interactions

Crystallographic and Computational Insights

  • Crystal Packing : Analogues like those in and show that bulky substituents at position 2 influence molecular conformation and intermolecular interactions (e.g., C–H···π or van der Waals forces) .
  • Software Utilization : Programs like SHELX and WinGX () are critical for resolving complex structures with heterocyclic substituents .

Key Research Findings and Gaps

  • Synthetic Optimization : and highlight the need for regioselective sulfanylation to avoid byproducts in multi-step syntheses .
  • Unanswered Questions : The role of the 2-methoxy group in modulating target binding (vs. 3- or 4-methoxy in analogues) remains unexplored.

Biological Activity

The compound 3-(2-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a novel synthetic derivative belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Weight350.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that derivatives of quinazoline showed promising activity against various bacterial strains and fungi. For instance, derivatives with oxazole moieties have been shown to possess antibacterial and antifungal activities due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays revealed that certain quinazoline derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, a related compound was shown to induce cell cycle arrest in HCT-116 colon cancer cells, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Molecular docking studies suggest that it may bind effectively to key proteins involved in cancer progression and microbial resistance. For instance, it could inhibit enzymes such as Pyridoxal Kinase, which is crucial for metabolic processes in pathogens like Leishmania .

Study 1: Antileishmanial Activity

A recent study evaluated the antileishmanial activity of similar quinazoline derivatives using molecular docking and in vitro assays. The results indicated that compounds with structural similarities to our target exhibited significant binding affinities towards crucial Leishmania proteins, leading to reduced parasite viability .

Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers treated HCT-116 cells with various concentrations of related quinazoline compounds. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity at low concentrations .

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